molecular formula C12H16BrNO B8590502 3-Bromo-2'-ethyl-6'-methylpropionanilide

3-Bromo-2'-ethyl-6'-methylpropionanilide

Cat. No.: B8590502
M. Wt: 270.17 g/mol
InChI Key: OXCRLLANEWZJPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2'-ethyl-6'-methylpropionanilide is a brominated aromatic amide featuring a propionanilide backbone substituted with ethyl and methyl groups at the 2' and 6' positions, respectively, and a bromine atom at the 3-position of the aniline ring. The compound’s amide group confers stability against hydrolysis compared to esters, while bromine enhances electrophilic reactivity for further functionalization .

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

3-bromo-N-(2-ethyl-6-methylphenyl)propanamide

InChI

InChI=1S/C12H16BrNO/c1-3-10-6-4-5-9(2)12(10)14-11(15)7-8-13/h4-6H,3,7-8H2,1-2H3,(H,14,15)

InChI Key

OXCRLLANEWZJPQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CCBr)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Ethyl 2-(3-bromoquinolin-6-yl)propanoate (CAS 1311992-92-3)
  • Structure: Contains a brominated quinoline core linked to an ethyl ester group. Molecular formula: C₁₄H₁₄BrNO₂; molar mass: 308.17 g/mol .
  • Comparison: Functional Groups: The quinoline derivative has an ester (-COOEt), while 3-bromo-2'-ethyl-6'-methylpropionanilide features an amide (-CONH-). Amides exhibit greater hydrolytic stability, making them preferable in drug design for metabolic resistance. Aromatic System: Quinoline’s heterocyclic structure offers π-π stacking and hydrogen-bonding capabilities, whereas the anilide’s benzene ring may prioritize steric effects due to ethyl/methyl substituents. Bromine Position: Both compounds have bromine at the 3-position, but the electronic effects differ due to the quinoline’s nitrogen atom vs. the anilide’s amide group.
3-Bromo-2,4,6-trimethoxyacetophenone (Compound 39 in )
  • Structure: Brominated acetophenone with methoxy groups at 2, 4, and 6 positions.
  • Comparison: Reactivity: The acetophenone’s ketone group is more electrophilic than the anilide’s amide, enabling nucleophilic additions. Bromination in both compounds likely employs similar reagents (e.g., Br₂ or NBS), but steric hindrance from the anilide’s ethyl/methyl groups may reduce reaction efficiency . Applications: Trimethoxyacetophenones are intermediates in natural product synthesis, whereas brominated anilides may target bioactivity due to amide stability.

Physicochemical Properties

Property This compound Ethyl 2-(3-bromoquinolin-6-yl)propanoate 3-Bromo-2,4,6-trimethoxyacetophenone
Molecular Formula C₁₂H₁₅BrN₂O (estimated) C₁₄H₁₄BrNO₂ C₁₁H₁₃BrO₄
Molar Mass (g/mol) ~285.2 308.17 297.13
Functional Groups Amide, bromo, ethyl, methyl Ester, bromo, quinoline Ketone, bromo, methoxy
Stability High (amide) Moderate (ester) High (methoxy protection)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.